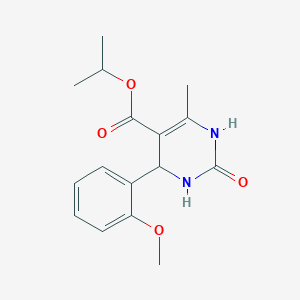![molecular formula C10H8FN3O2 B4982381 [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4982381.png)
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Vue d'ensemble
Description
[1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, commonly known as FTA, is a chemical compound that has gained significant attention in scientific research in recent years. FTA is a member of the triazole family, which is known for its diverse biological activities. FTA has been found to exhibit promising properties that make it an attractive candidate for various applications in the field of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Agonist Activities
- Dual PPARalpha/delta Agonist Effects : A study on 1,4-disubstituted 1,2,3-triazoles, similar in structure to [1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid, found that certain compounds exhibited potent agonist activities for both PPARalpha and PPARdelta. These triazoles can be categorized as dual PPAR agonists, highlighting their potential in therapeutic applications (Ciocoiu et al., 2010).
Synthesis and Properties
- Synthesis and Structural Characterization : Research focused on the synthesis of isostructural compounds with the this compound framework demonstrated their potential for structural characterization studies. The study provided insights into the conformation and planarity of these molecules, which is crucial for understanding their chemical properties (Kariuki et al., 2021).
Antimicrobial Activity
- Antimicrobial Activity : A derivative of this compound showed significant antimicrobial activity, comparable to standard drugs like ampicillin and vancomycin. This highlights the potential use of such compounds in developing new antimicrobial agents (Kariuki et al., 2022).
Biological and Cheminformatics Studies
- Inhibitory Activity against Mushroom Tyrosinase : In a study involving triazole-based compounds, a derivative exhibited notable inhibitory activity against tyrosinase, an enzyme involved in melanogenesis. This suggests its potential application in developing drugs for conditions related to melanin production (Hassan et al., 2022).
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)triazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-7-1-3-8(4-2-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZKKRRUVVLDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=N2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
![(1R*,3S*,6R*,8S*)-4-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4982327.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4982333.png)
![N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4982340.png)
![N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)
![N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4982376.png)

![1-{4-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4982386.png)
![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)

